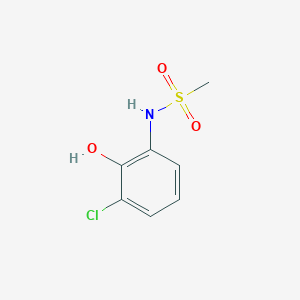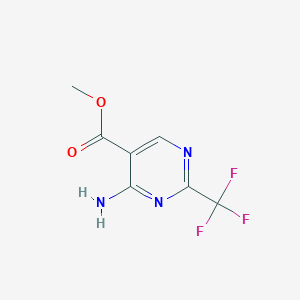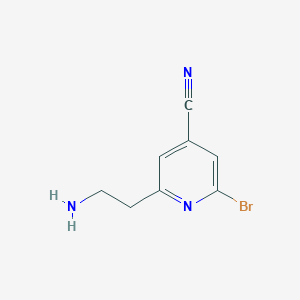
2-(2-Aminoethyl)-6-bromoisonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)-6-bromoisonicotinonitrile is a chemical compound that belongs to the class of brominated pyridines This compound is characterized by the presence of an aminoethyl group at the second position and a bromine atom at the sixth position of the pyridine ring, along with a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-bromoisonicotinonitrile typically involves the bromination of isonicotinonitrile followed by the introduction of the aminoethyl group. One common method involves the reaction of isonicotinonitrile with bromine in the presence of a suitable catalyst to yield 6-bromoisonicotinonitrile. This intermediate is then reacted with 2-aminoethanol under appropriate conditions to introduce the aminoethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Aminoethyl)-6-bromoisonicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The aminoethyl group can undergo oxidation or reduction depending on the reagents used.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.
科学的研究の応用
2-(2-Aminoethyl)-6-bromoisonicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Aminoethyl)-6-bromoisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bromine atom and nitrile group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
類似化合物との比較
Similar Compounds
2-Aminoethyl diphenylborinate: Known for its role in modulating calcium entry in cells.
Ethanolamine: A simpler compound with similar aminoethyl functionality but lacking the bromine and nitrile groups.
4-(2-Aminoethyl)aniline: Contains an aminoethyl group but differs in the aromatic ring structure and lacks the nitrile group.
Uniqueness
2-(2-Aminoethyl)-6-bromoisonicotinonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom and nitrile group distinguishes it from simpler aminoethyl compounds and allows for a broader range of chemical modifications and applications.
特性
分子式 |
C8H8BrN3 |
|---|---|
分子量 |
226.07 g/mol |
IUPAC名 |
2-(2-aminoethyl)-6-bromopyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8BrN3/c9-8-4-6(5-11)3-7(12-8)1-2-10/h3-4H,1-2,10H2 |
InChIキー |
VGYORHZFPAQSFJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCN)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


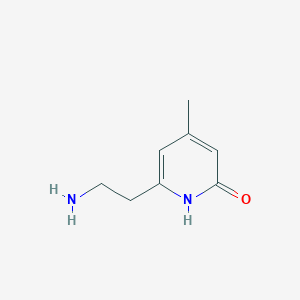
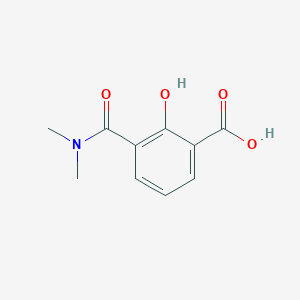
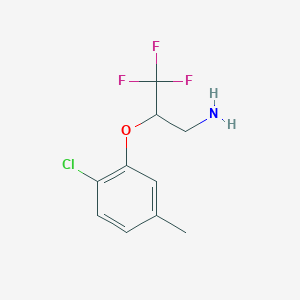
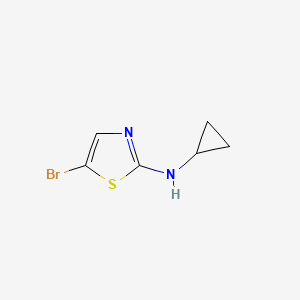
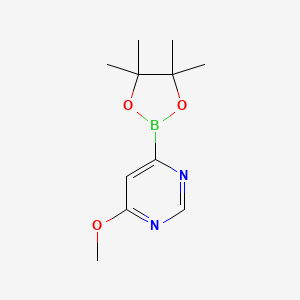


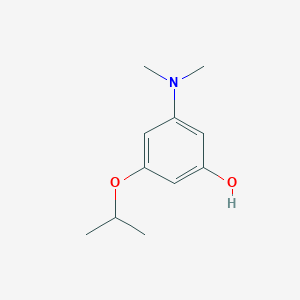
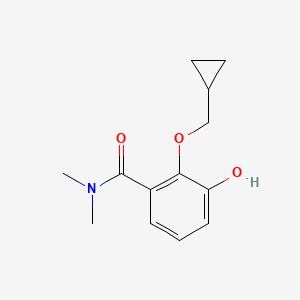
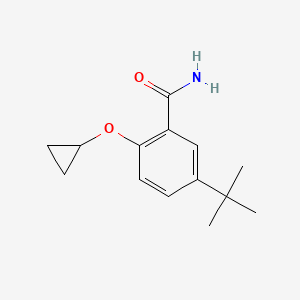
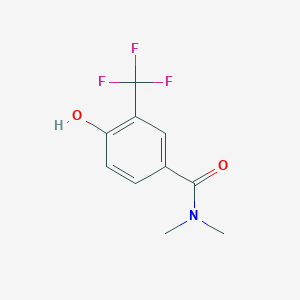
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)
